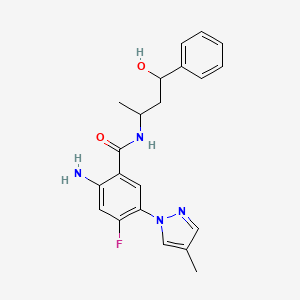![molecular formula C19H20N6O3S B7431134 1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one](/img/structure/B7431134.png)
1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is a small molecule that exhibits a unique structure and possesses several interesting properties that make it a promising candidate for drug development.
作用机制
The mechanism of action of 1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one involves the inhibition of several enzymes involved in cellular signaling pathways. The compound has been shown to inhibit phosphodiesterase, an enzyme that plays a key role in regulating cyclic nucleotide levels in cells. Additionally, the compound has been shown to inhibit tyrosine kinases, which play an important role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one include the inhibition of several enzymes involved in cellular signaling pathways. These effects can lead to a reduction in cell proliferation and differentiation, making the compound a potential candidate for the treatment of several diseases, including cancer and inflammatory disorders.
实验室实验的优点和局限性
The advantages of using 1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one in lab experiments include its potent inhibitory activity against several enzymes involved in cellular signaling pathways. Additionally, the compound exhibits a unique structure and possesses several interesting properties that make it a promising candidate for drug development.
The limitations of using 1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one in lab experiments include the complexity of the synthesis process and the potential for the compound to exhibit off-target effects. Additionally, the compound may exhibit poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
未来方向
There are several future directions for research involving 1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one. These include:
1. Further investigation into the compound's mechanism of action and its effects on cellular signaling pathways.
2. Exploration of the compound's potential applications in the treatment of cancer and inflammatory disorders.
3. Development of new synthetic routes for the compound that are more efficient and cost-effective.
4. Investigation into the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion.
5. Exploration of the compound's potential for use in combination therapy with other drugs.
合成方法
The synthesis of 1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one can be achieved through a multi-step process involving the reaction of various chemical reagents. The process involves the use of several intermediates, including 4-(4-hydroxybenzoyl)piperazine and 6-mercapto-7H-purine, which are subsequently combined to form the final product.
科学研究应用
The unique structure and properties of 1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one make it a promising candidate for drug development. The compound has been shown to exhibit potent inhibitory activity against several enzymes, including phosphodiesterase and tyrosine kinases. These enzymes play important roles in several cellular processes, including cell proliferation and differentiation, making them attractive targets for drug development.
属性
IUPAC Name |
1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3S/c26-14-3-1-13(2-4-14)19(28)25-8-6-24(7-9-25)15(27)5-10-29-18-16-17(21-11-20-16)22-12-23-18/h1-4,11-12,26H,5-10H2,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVSBDSZHYUDLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCSC2=NC=NC3=C2NC=N3)C(=O)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[2-fluoro-4-[(2-oxo-1H-quinoline-3-carbonyl)amino]phenyl]acetate](/img/structure/B7431057.png)
![Ethyl 4-[[3-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carbonyl]amino]benzoate](/img/structure/B7431060.png)
![[(3aS,7aR)-2-(5-fluoropyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-5-yl]-[5-(1H-pyrazol-4-yl)pyridin-2-yl]methanone](/img/structure/B7431067.png)
![(3-Amino-6-fluoroindazol-1-yl)-[2-(furan-2-ylmethylsulfanyl)phenyl]methanone](/img/structure/B7431068.png)
![Ethyl 4-[[3-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7431077.png)
![Tert-butyl 2-[3-(4-chloropyrazol-1-yl)propanoylamino]-2-(3-methylphenyl)acetate](/img/structure/B7431082.png)
![methyl (1S,2S)-2-methylsulfonyl-1-[[(2-methylsulfonylacetyl)amino]methyl]cyclopropane-1-carboxylate](/img/structure/B7431090.png)
![Methyl 2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B7431099.png)
![1-[4-[[(2-Methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)carbamoylamino]methyl]phenyl]piperidine-3-carboxamide](/img/structure/B7431104.png)
![Ethyl 1-[4-[[5-(4-methylphenyl)pyridine-3-carbonyl]amino]benzoyl]piperidine-4-carboxylate](/img/structure/B7431110.png)

![N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)-5-thiophen-2-ylfuran-2-carboxamide](/img/structure/B7431128.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(3-methylthietan-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B7431130.png)
![5-(4-tert-butylphenyl)-N-(2-ethylsulfinylethyl)-N-[2-(methylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7431148.png)